
3-Nitrosobiphenyl
Overview
Description
3-Nitrosobiphenyl (3-NBP) is an organic compound that belongs to the family of nitrosoarenes. It is a yellow crystalline solid that is widely used in scientific research for its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Nitrosobiphenyl involves the formation of nitrosamines through the reaction of 3-Nitrosobiphenyl with various nucleophiles, such as amino acids and proteins. Nitrosamines can then undergo various reactions, such as hydrolysis and denitrosation, which can result in the formation of reactive intermediates that can cause DNA damage and cell death. The exact mechanism of action of 3-Nitrosobiphenyl is still under investigation, and further research is needed to fully understand its biological effects.
Biochemical And Physiological Effects
Studies have shown that 3-Nitrosobiphenyl can affect various biochemical and physiological processes in cells and organisms. For example, 3-Nitrosobiphenyl has been shown to induce DNA damage and cell death in cancer cells, as well as to inhibit the growth and metastasis of tumors. Additionally, 3-Nitrosobiphenyl has been shown to modulate the activity of various enzymes and proteins, such as nitric oxide synthase and cytochrome P450. Further research is needed to fully understand the biochemical and physiological effects of 3-Nitrosobiphenyl.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Nitrosobiphenyl is its unique chemical properties, which make it a versatile reagent for various lab experiments. Additionally, 3-Nitrosobiphenyl is relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, there are also some limitations to the use of 3-Nitrosobiphenyl in lab experiments. For example, 3-Nitrosobiphenyl can be unstable under certain conditions, such as in the presence of acids or bases. Additionally, 3-Nitrosobiphenyl can be toxic to cells and organisms at high concentrations, which can affect the accuracy and reliability of experimental results.
Future Directions
There are several future directions for the study of 3-Nitrosobiphenyl. One area of research is the development of new synthesis methods for 3-Nitrosobiphenyl that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of 3-Nitrosobiphenyl, such as its use as an anticancer agent or as a modulator of cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-Nitrosobiphenyl, as well as its potential advantages and limitations for lab experiments.
Synthesis Methods
The synthesis of 3-Nitrosobiphenyl involves the reaction of biphenyl with nitrous acid. This reaction results in the formation of 3-Nitrosobiphenyl, which can be purified through recrystallization. The purity of 3-Nitrosobiphenyl is critical for its use in scientific research, as impurities can affect the accuracy and reliability of experimental results.
Scientific Research Applications
3-Nitrosobiphenyl has been extensively studied for its potential applications in various fields of research, including chemistry, biochemistry, and pharmacology. In chemistry, 3-Nitrosobiphenyl has been used as a reagent for the synthesis of various organic compounds, such as nitrosoarenes and nitrosoalkanes. In biochemistry, 3-Nitrosobiphenyl has been used to study the mechanism of action of various enzymes and proteins, as well as to investigate the role of nitrosation in cellular signaling pathways. In pharmacology, 3-Nitrosobiphenyl has been studied for its potential anticancer properties, as well as its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-nitroso-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYJSIOQIOBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147092 | |
| Record name | 1,1'-Biphenyl, 3-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrosobiphenyl | |
CAS RN |
105361-86-2 | |
| Record name | 3-Nitrosobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105361862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITROSOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53577M9DWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






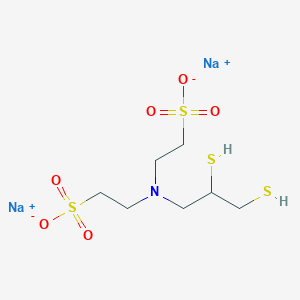

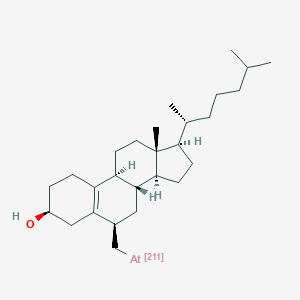
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
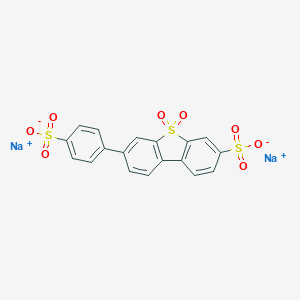

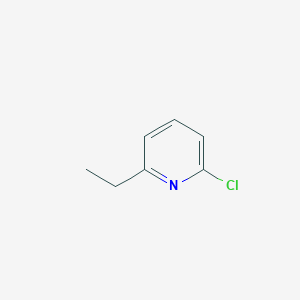
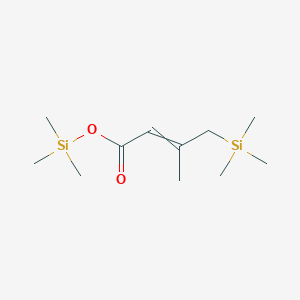
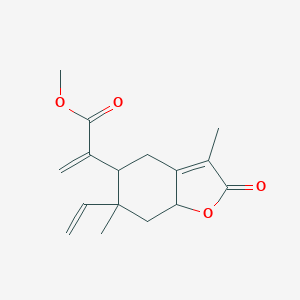
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)